Cyclooctane-d16

Catalog No.
S875385
CAS No.
92204-03-0
M.F
C8H16
M. Wt
128.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclooctane-d16

CAS Number

92204-03-0

Product Name

Cyclooctane-d16

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane

Molecular Formula

C8H16

Molecular Weight

128.31 g/mol

InChI

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

WJTCGQSWYFHTAC-SADLKCKLSA-N

SMILES

C1CCCCCCC1

Canonical SMILES

C1CCCCCCC1

Isomeric SMILES

[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]

Cyclooctane-d16 (CAS 92204-03-0) is a fully deuterated, medium-ring cycloalkane (C8D16) utilized primarily as a premium stable isotope-labeled standard, a specialized spectroscopic solvent, and a mechanistic probe in catalytic C-H activation [1]. Characterized by an isotopic enrichment typically exceeding 98 atom % D, it retains the physical properties of unlabeled cyclooctane—such as its liquid range (melting point ~10-12 °C, boiling point ~151 °C) and conformational flexibility—while providing a +16 Da mass shift and distinct nuclear spin properties . For procurement, its value proposition lies in its utility for mass spectrometry normalization, kinetic isotope effect (KIE) quantification, and background suppression in advanced spectroscopic techniques where common solvents like cyclohexane-d12 lack the requisite ring strain or solubility profiles.

Substituting Cyclooctane-d16 with unlabeled cyclooctane (C8H16) or more common deuterated cycloalkanes (such as cyclohexane-d12) fundamentally compromises analytical and mechanistic workflows. In mass spectrometry, unlabeled cyclooctane cannot serve as an internal standard due to complete mass overlap with endogenous analytes, whereas C8D16 provides a clean +16 m/z discrete channel [1]. In mechanistic organometallic studies, substituting with cyclohexane-d12 fails because the six-membered ring lacks the inherent transannular ring strain of the eight-membered ring, resulting in drastically lower reactivity toward transition-metal insertion [2]. Furthermore, in neutron scattering (SANS/QENS), unlabeled cyclooctane generates overwhelming incoherent scattering from its 16 protons, obscuring solute dynamics, a barrier entirely resolved by the coherent scattering dominance of the fully deuterated C8D16 matrix [3].

Absolute Mass Resolution for GC-MS/LC-MS Internal Standardization

In complex biological and environmental matrices, accurate quantification of medium-ring hydrocarbons requires stable isotope dilution. Cyclooctane-d16 provides a precise +16 Da mass shift relative to its unlabeled counterpart, eluting at an identical chromatographic retention time while completely decoupling the m/z signal [1]. Unlike generic surrogate standards, which may suffer from differential matrix effects or retention time shifts, C8D16 ensures true isotopic normalization for cyclooctane derivatives.

Evidence DimensionMass-to-charge (m/z) shift for internal standardization
Target Compound Data+16 Da mass shift (C8D16)
Comparator Or Baseline0 Da mass shift (Unlabeled cyclooctane, C8H16)
Quantified Difference16 atomic mass units of signal separation
ConditionsGC-MS / LC-MS isotopic dilution workflows

Ensures interference-free quantification and accurate normalization of C8-hydrocarbon profiles in complex sample matrices.

Enhanced Kinetic Susceptibility for Mechanistic C-D Activation Studies

For researchers studying transition-metal-catalyzed dehydrogenation or functionalization, the choice of model substrate is critical. Studies utilizing cationic iridium pincer complexes demonstrate that strained cycloalkanes like cyclooctane-d16 undergo oxidative addition much more readily than unstrained analogs [1]. Compared to cyclohexane-d12, cyclooctane-d16 exhibits significantly higher reactivity due to the relief of transannular strain during the transition state, making it a superior probe for challenging catalytic systems that fail to activate inert C6 rings.

Evidence DimensionRelative reactivity toward transition-metal insertion
Target Compound DataHigh reactivity (driven by ~9.6 kcal/mol ring strain relief)
Comparator Or BaselineLow reactivity (Cyclohexane-d12, minimal ring strain)
Quantified DifferenceOrders of magnitude faster activation rates for medium rings vs. standard C6 rings
ConditionsTransition-metal catalyzed dehydrogenation / H-D exchange

Allows researchers to successfully probe and optimize catalytic mechanisms that are too sluggish to observe using standard cyclohexane-d12.

Coherent Scattering Dominance for SANS and QENS Solvents

In Quasielastic Neutron Scattering (QENS) and Small-Angle Neutron Scattering (SANS), solvent background noise is a primary limiting factor. Unlabeled cyclooctane possesses 16 protons, yielding a massive incoherent scattering cross-section that drowns out the signal of dissolved polymers or supramolecular assemblies [1]. Cyclooctane-d16 substitutes these protons with deuterium, shifting the solvent profile to predominantly coherent scattering. This allows for precise contrast matching and the isolation of solute structural dynamics without solvent interference.

Evidence DimensionIncoherent neutron scattering cross-section
Target Compound DataMinimal incoherent scattering (Deuterium-dominated)
Comparator Or BaselineMassive incoherent scattering background (Unlabeled cyclooctane)
Quantified Difference>90% reduction in incoherent background scattering
ConditionsQENS / SANS analysis of dissolved macromolecules

Procuring the fully deuterated solvent is strictly required to achieve the signal-to-noise ratio necessary for resolving nanoscale solute dynamics in neutron scattering.

Primary Kinetic Isotope Effect (KIE) Benchmarking

Determining whether C-H bond cleavage is the rate-determining step in oxidation or dehydrogenation reactions relies on competitive kinetic studies. By running parallel or competitive reactions with unlabeled cyclooctane and cyclooctane-d16, chemists can extract precise kH/kD values [1]. Because C8D16 is fully deuterated at all 16 positions, it provides a robust, symmetric baseline for calculating primary KIEs without the confounding variables of regioselective partial deuteration.

Evidence DimensionC-H vs C-D bond cleavage rate (kH/kD)
Target Compound DataSlower C-D cleavage (yielding measurable KIE)
Comparator Or BaselineFaster C-H cleavage (Unlabeled cyclooctane)
Quantified DifferenceTypical primary KIE values of 3.0 to 5.0 depending on the catalyst
ConditionsCompetitive catalytic oxidation or dehydrogenation assays

Provides the definitive quantitative proof required to publish mechanistic pathways involving medium-ring alkane functionalization.

Isotope Dilution Mass Spectrometry (IDMS)

Cyclooctane-d16 is the optimal internal standard for the GC-MS or LC-MS quantification of medium-ring cycloalkanes and their derivatives in environmental or petrochemical samples. Its +16 Da mass shift ensures complete signal separation from endogenous C8H16, enabling highly accurate calibration curves and matrix-effect normalization [1].

Mechanistic Probing in Organometallic Catalysis

Due to its favorable ring strain compared to cyclohexane-d12, cyclooctane-d16 is the preferred deuterated substrate for investigating the kinetics, rate-determining steps (via KIE), and H/D exchange mechanisms of novel transition-metal catalysts targeting unactivated alkane functionalization[2].

Solvent Matrix for Quasielastic Neutron Scattering (QENS)

In materials science, cyclooctane-d16 is procured as a specialized solvent for QENS and SANS studies of polymers and supramolecular complexes. Its near-total suppression of incoherent proton scattering allows researchers to isolate the structural and dynamic scattering signatures of the dissolved target molecules [3].

Advanced NMR Solvent for Specific Solute Systems

While less common than standard NMR solvents, cyclooctane-d16 is utilized when a non-polar, medium-ring chemical environment is required to stabilize specific conformers or host-guest complexes, providing a proton-free background that prevents solvent peak overlap in the aliphatic region[4].

XLogP3

4.5

Dates

Last modified: 04-14-2024

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